2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolidine ring, an indole moiety, and a substituted acetamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiourea derivative with a cyclohexanone derivative under acidic conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The thiazolidine and indole intermediates are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetamide Formation: The final step involves the acylation of the coupled product with 3,4-dimethylaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted acetamides
Scientific Research Applications
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Pharmacology: Research is conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic or signaling pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity, leading to changes in cellular responses.
Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
- **2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activity and physicochemical properties compared to similar compounds. The presence of the 3,4-dimethylphenyl group, in particular, may influence the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C27H27N3O3S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-16-12-13-18(14-17(16)2)28-22(31)15-29-21-11-7-6-10-20(21)23(25(29)32)24-26(33)30(27(34)35-24)19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,28,31)/b24-23- |
InChI Key |
BBEQWURSGXACGX-VHXPQNKSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCCC5)/C2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCCC5)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.